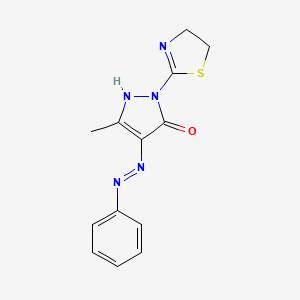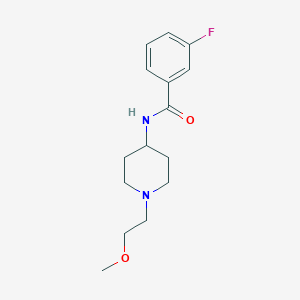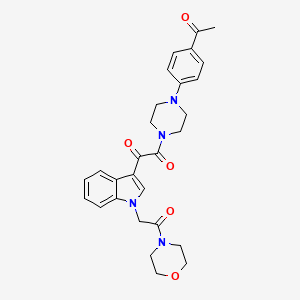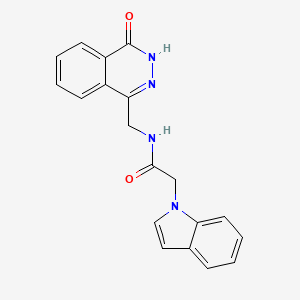![molecular formula C16H17NO3S B2987114 [(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate CAS No. 488754-75-2](/img/structure/B2987114.png)
[(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound might involve catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .Molecular Structure Analysis
The molecular formula of “[(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate” is C16H17NO3S. The molecular weight is 303.38.Chemical Reactions Analysis
The compound is involved in catalytic protodeboronation of pinacol boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research has focused on synthesizing novel heterocyclic disperse dyes incorporating the thiophene moiety, which demonstrates significant potential for dyeing polyester fibers. The use of compounds similar to “[(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate” in the synthesis process has yielded dyes with excellent fastness properties, although they exhibit poor photostability. This indicates a promising avenue for developing new materials with specific optical properties for industrial applications (Iyun et al., 2015).
Antipathogenic Activity
The synthesis of thiourea derivatives, including structures analogous to “this compound”, has been explored for their antipathogenic activity. These compounds have shown significant potential against bacterial cells, particularly in combating biofilm growth. Such findings underscore the importance of this class of compounds in developing new antimicrobial agents, highlighting their relevance in addressing resistance issues (Limban, Marutescu, & Chifiriuc, 2011).
Chemical Synthesis and Modification
Studies have also delved into the chemical synthesis and modification of thiophene derivatives for various applications. For instance, the reaction of thiophene compounds with 1,3-dicarbonyl compounds has been investigated, revealing pathways to synthesize thieno[3,4-d]pyrimidines, which are of interest in the development of new pharmaceuticals and organic materials (Ryndina et al., 2002).
Advanced Material Applications
The complexation of disperse dyes derived from thiophene with metals such as Cu, Co, Zn has been studied, showcasing the potential to enhance the dyeing performance on fabrics like polyester and nylon. This research underscores the utility of thiophene derivatives in creating advanced materials with specific desirable properties, such as enhanced color fastness and diverse coloration options (Abolude et al., 2021).
Propiedades
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] 5-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11-8-9-14(21-11)16(19)20-10-15(18)17-12(2)13-6-4-3-5-7-13/h3-9,12H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJKSTIAIINXQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801321265 |
Source


|
| Record name | [2-oxo-2-(1-phenylethylamino)ethyl] 5-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801321265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85270885 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
488754-75-2 |
Source


|
| Record name | [2-oxo-2-(1-phenylethylamino)ethyl] 5-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801321265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

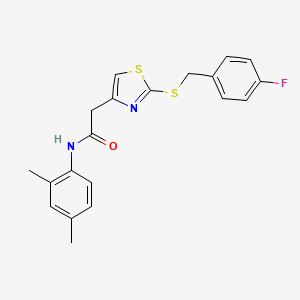
![2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B2987036.png)
![N-([2,3'-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2987038.png)
![1-[4-[(2-Chlorophenyl)-phenylmethyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2987039.png)

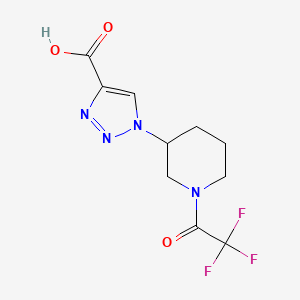
![(E)-1-((1S,4R,7S)-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-ylidene)-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B2987044.png)
